molecular formula C19H24ClN3O6S2 B2590680 3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide CAS No. 881936-25-0

3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide

Cat. No.: B2590680
CAS No.: 881936-25-0
M. Wt: 489.99
InChI Key: ZTMUBLUSCIMMDR-UHFFFAOYSA-N
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Description

3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide is a sophisticated chemical compound known for its multifaceted applications in scientific research and industry. Its intricate structure features multiple functional groups, contributing to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically begins with the selection of appropriate precursors, such as 4-chloro-N-methylphenylsulfonamide and 4-methoxyphenylsulfonamide.

  • The coupling of these molecules is often facilitated by standard organic synthesis techniques, including nucleophilic substitution reactions and amide bond formations.

  • Reaction conditions may involve the use of catalysts like palladium on carbon (Pd/C) or other transition metals to enhance the reaction rate and yield.

Industrial Production Methods

  • In an industrial setting, the synthesis is scaled up by optimizing reaction parameters, such as temperature, pressure, and solvent choice, to ensure maximum efficiency and purity.

  • Continuous flow reactors and automated systems are often employed to maintain consistent production standards and reduce human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the methoxy and dimethylpropanamide groups, using agents like potassium permanganate.

  • Reduction: Reduction reactions may target the chloro group, converting it to a methyl group with the aid of lithium aluminum hydride.

  • Substitution: The compound is prone to nucleophilic substitution, especially at the sulfonamide groups, when exposed to strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

  • Reagents such as potassium permanganate, lithium aluminum hydride, and sodium methoxide.

  • Conditions include varying temperatures from -20°C to 150°C, depending on the desired reaction and products.

Major Products Formed

  • Oxidized derivatives where methoxy groups are converted to hydroxyl groups.

  • Reduced compounds with altered alkyl chains.

  • Substituted products featuring different nucleophilic groups replacing the original sulfonamide functionalities.

Scientific Research Applications

Chemistry

  • As a reagent in organic synthesis for the construction of complex molecules.

  • Studying reaction mechanisms and kinetics involving sulfonamido groups.

Biology and Medicine

  • Investigated for its potential as a pharmaceutical intermediate.

  • Explored in drug discovery for its possible activity against various biological targets.

Industry

  • Used in the development of advanced materials, including polymers and specialty chemicals.

  • Applied in catalysis research to develop new catalytic systems.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

  • Molecular Targets and Pathways: : It interacts with specific enzymes and receptors, modulating their activity and resulting in biological effects. For example, in medicinal chemistry, it might inhibit enzymes involved in disease pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as 4-chloro-N-methylphenylsulfonamido compounds and N,N-dimethylpropanamides, this compound stands out due to its dual sulfonamido groups, which impart unique reactivity and selectivity in reactions.

List of Similar Compounds

  • 4-chloro-N-methylphenylsulfonamide

  • 4-methoxyphenylsulfonamide

  • N,N-dimethylpropanamide

By understanding the nuanced behavior and versatile applications of 3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide, researchers and industry professionals can harness its potential to drive advancements in multiple fields.

Properties

IUPAC Name

3-[[3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O6S2/c1-22(2)19(24)11-12-21-30(25,26)16-9-10-18(29-4)17(13-16)23(3)31(27,28)15-7-5-14(20)6-8-15/h5-10,13,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMUBLUSCIMMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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